4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine
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Overview
Description
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Mechanism of Action
Target of Action
It’s known that imidazole containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest a complex interaction with their targets leading to various changes.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
The wide range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine typically involves the condensation of 4-methyl-6-chloropyrimidine with 1-methyl-2-mercaptoimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine
- 4,6-bis(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is unique due to the presence of both a thioether linkage and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-7-5-8(12-6-11-7)14-9-10-3-4-13(9)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSZHLDJKREOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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